Cas no 14209-41-7 (1H-Indene-3-carboxylic acid)

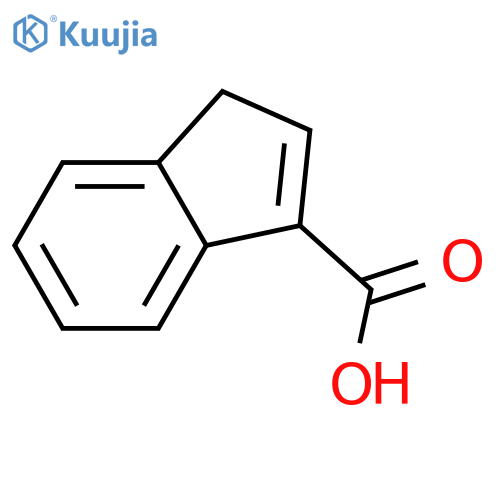

1H-Indene-3-carboxylic acid structure

商品名:1H-Indene-3-carboxylic acid

1H-Indene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Indene-3-carboxylicacid

- 3H-indene-1-carboxylic acid

- 1-indenecarboxylic acid

- 3-indenecarboxylic acid

- AC1Q5T61

- Ambpe2000018

- CTK0I2328

- Inden-3-carbonsaeure

- indene-3-carboxylic acid

- SureCN335207

- 1H-Indene-3-carboxylic acid

- NZSCUDBGUBVDLO-UHFFFAOYSA-N

- SBB087422

- STL557484

- FCH918206

- BBL103674

- 6861AB

- TRA0035815

- 1H-Indene-3-carboxylic acid, AldrichCPR

- AM803965

- DTXSID20161940

- NS00024615

- Y55TUJ2QY4

- KG-0002

- EN300-7404756

- EINECS 238-064-9

- Dibenzo[b,e][1,4]oxazepine-5(11H)-carbaldehyde

- CS-0186346

- SCHEMBL335207

- 14209-41-7

- SY023754

- FT-0676929

- MFCD00086207

- AKOS005257682

- DB-071125

-

- MDL: MFCD00086207

- インチ: 1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H,11,12)

- InChIKey: NZSCUDBGUBVDLO-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=C([H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C21)=O

計算された属性

- せいみつぶんしりょう: 160.05244

- どういたいしつりょう: 160.05243

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 37.3

じっけんとくせい

- 密度みつど: 1.312

- ふってん: 297.6°C at 760 mmHg

- フラッシュポイント: 135.9°C

- 屈折率: 1.642

- PSA: 37.3

- LogP: 1.71070

1H-Indene-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | KG-0002-50G |

1H-indene-3-carboxylic acid |

14209-41-7 | >97% | 50g |

£1760.00 | 2023-09-09 | |

| eNovation Chemicals LLC | Y1218975-5G |

3H-indene-1-carboxylic acid |

14209-41-7 | 97% | 5g |

$195 | 2024-07-21 | |

| Key Organics Ltd | KG-0002-0.5G |

1H-indene-3-carboxylic acid |

14209-41-7 | >97% | 0.5g |

£55.00 | 2023-09-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB564-200mg |

1H-Indene-3-carboxylic acid |

14209-41-7 | 97% | 200mg |

117.0CNY | 2021-07-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25085-100mg |

1H-Indene-3-carboxylic acid |

14209-41-7 | 97% | 100mg |

¥119.0 | 2024-07-18 | |

| TRC | I655608-50mg |

1H-Indene-3-carboxylic Acid |

14209-41-7 | 50mg |

$ 80.00 | 2022-06-04 | ||

| TRC | I655608-5mg |

1H-Indene-3-carboxylic Acid |

14209-41-7 | 5mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-7404756-0.05g |

1H-indene-3-carboxylic acid |

14209-41-7 | 95.0% | 0.05g |

$19.0 | 2025-03-11 | |

| Enamine | EN300-7404756-0.5g |

1H-indene-3-carboxylic acid |

14209-41-7 | 95.0% | 0.5g |

$32.0 | 2025-03-11 | |

| Enamine | EN300-7404756-10.0g |

1H-indene-3-carboxylic acid |

14209-41-7 | 95.0% | 10.0g |

$196.0 | 2025-03-11 |

1H-Indene-3-carboxylic acid 関連文献

-

1. Index of subjects, 1908

-

4. 392. A new synthetical route from indan-1-ones to 3-oxyindane-1-carboxylic acidsM. Donbrow J. Chem. Soc. 1959 1963

-

5. Furo[3,4-b]benzofurans: synthesis and reactionsTim Traulsen,Willy Friedrichsen J. Chem. Soc. Perkin Trans. 1 2000 1387

14209-41-7 (1H-Indene-3-carboxylic acid) 関連製品

- 39891-79-7(Methyl 1H-Indene-3-carboxylate)

- 34225-81-5(3-Methylindene-2-carboxylicacid)

- 5020-21-3(1H-Indene-3-carboxylic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量